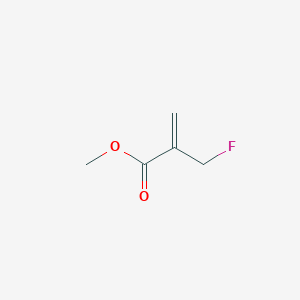
Methyl 2-(fluoromethyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(fluoromethyl)acrylate is a chemical compound classified as an acrylate ester. It has the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol. This compound is known for its applications in industrial chemistry, particularly in the production of acrylate polymers with unique mechanical and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(fluoromethyl)acrylate can be synthesized through various methods. One common approach involves the reaction of methyl 3-chloro-2-fluoropropionate with a base to produce the desired compound . Another method includes the use of Claisen salts and formaldehyde in water to synthesize methyl 2-fluoro-3-hydroxypropanoate, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product. The reaction conditions typically include maintaining specific temperatures and pressures to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(fluoromethyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(fluoromethyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of acrylate polymers with unique properties.
Biology: Employed in the development of bioactive compounds and as a building block in the synthesis of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical and optical properties
Mechanism of Action
The mechanism of action of methyl 2-(fluoromethyl)acrylate involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the acrylate group reacts with initiators to form long polymer chains. This process is facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Methyl 2-(fluoromethyl)acrylate can be compared with other similar compounds such as:
Methyl 2-fluoroacrylate: Similar in structure but lacks the fluoromethyl group.
Methyl 2-(chloromethyl)acrylate: Contains a chloromethyl group instead of a fluoromethyl group.
Methyl 2-(trifluoromethyl)acrylate: Contains a trifluoromethyl group, which imparts different chemical properties.
These compounds share similar applications but differ in their reactivity and the specific properties they impart to the final products.
Properties
IUPAC Name |
methyl 2-(fluoromethyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSKNODLIOHGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














